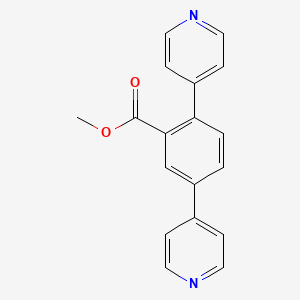
Methyl 2,5-di(pyridin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-di(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two pyridin-4-yl groups attached to the 2 and 5 positions of a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-di(pyridin-4-yl)benzoate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for 8 hours, followed by concentration under vacuum and recrystallization from ethanol to afford the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Methyl 2,5-di(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, where substituents on the pyridine rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2,5-di(pyridin-4-yl)benzoate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of Methyl 2,5-di(pyridin-4-yl)benzoate involves its interaction with molecular targets through coordination bonds. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can participate in various biochemical and chemical processes. These interactions can influence molecular pathways and exert specific effects depending on the context of use .
類似化合物との比較
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but includes a pyrrole ring instead of a benzoate moiety.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo[2,3-b]pyridine ring and a piperazine group.
Uniqueness: Methyl 2,5-di(pyridin-4-yl)benzoate is unique due to its specific arrangement of pyridinyl groups on the benzoate core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
特性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
methyl 2,5-dipyridin-4-ylbenzoate |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)17-12-15(13-4-8-19-9-5-13)2-3-16(17)14-6-10-20-11-7-14/h2-12H,1H3 |
InChIキー |
KSNQHROWQQREJV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)

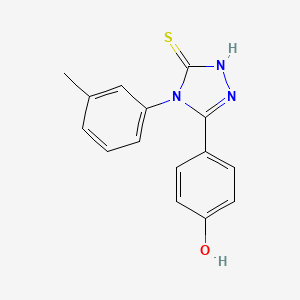
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
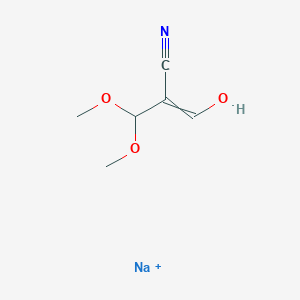
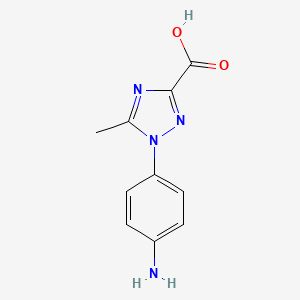
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

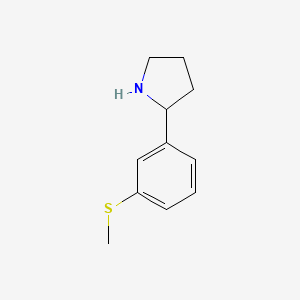
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
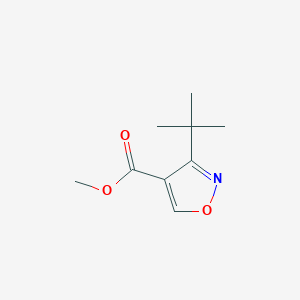
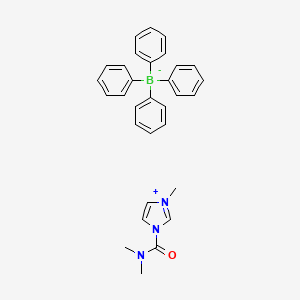
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
